molecular formula C13H23NO2 B3037589 Valtropine CAS No. 495-82-9

Valtropine

カタログ番号: B3037589
CAS番号: 495-82-9
分子量: 225.33 g/mol
InChIキー: OGQXAZJUVVPCRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Valtropine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its efficacy or reducing side effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-hydroxyhyoscyamine and scopolamine .

科学的研究の応用

Valtropine has a wide range of applications in scientific research:

類似化合物との比較

生物活性

Valtropine, a tropane alkaloid derived from various plant sources, exhibits a range of biological activities that are significant in pharmacology and therapeutics. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to other tropane alkaloids like atropine and scopolamine. It possesses antimuscarinic properties, which are essential for its biological activity. The basic structure includes a bicyclic tropane ring with various functional groups that influence its pharmacodynamics.

Pharmacological Effects

This compound has been studied for several key pharmacological effects:

  • Antimuscarinic Activity : Similar to atropine, this compound exhibits significant antimuscarinic effects, leading to decreased secretions from glands, mydriasis (pupil dilation), and inhibition of gastrointestinal motility. These effects are primarily mediated through competitive inhibition of acetylcholine at muscarinic receptors .
  • Gastrointestinal Motility : Research indicates that this compound effectively reduces gastrointestinal motility, making it potentially useful in treating conditions such as irritable bowel syndrome (IBS) where reduced motility is beneficial .
  • Muscle Relaxation : this compound demonstrates muscle relaxant properties, which may be advantageous in clinical settings requiring muscle relaxation during surgical procedures .
  • Antipyretic Activity : The compound has shown potential in reducing fever in animal models, indicating its utility as an antipyretic agent .

The mechanisms underlying the biological activities of this compound include:

  • Receptor Interaction : this compound's primary mechanism involves antagonism at muscarinic acetylcholine receptors (mAChRs). This interaction leads to a cascade of physiological responses, including the inhibition of smooth muscle contraction and glandular secretion.
  • CNS Effects : Due to its ability to cross the blood-brain barrier, this compound may exert central nervous system effects similar to those observed with other tropane alkaloids. This includes potential applications in treating motion sickness or as an adjunct in anesthesia .

Case Studies and Research Findings

  • Gastrointestinal Disorders : A study involving animal models demonstrated that this compound significantly reduced gastrointestinal motility compared to controls. The results indicated that at doses ranging from 10 to 200 mg/kg, this compound effectively inhibited motility without causing significant adverse effects .
  • Antimuscarinic Efficacy : In comparative studies with atropine, this compound showed similar efficacy in inducing mydriasis and reducing salivary secretion. These findings suggest that this compound could be a viable alternative to traditional antimuscarinic agents in clinical practice .
  • Safety Profile : Acute toxicity studies indicated that this compound was well-tolerated at higher doses (up to 1000 mg/kg), with no significant adverse effects reported in animal models. This safety profile supports further investigation into its therapeutic applications .

Data Summary Table

Biological ActivityMechanism of ActionResearch Findings
AntimuscarinicmAChR antagonismReduces secretions, induces mydriasis
Gastrointestinal MotilitySmooth muscle relaxationSignificant reduction in motility
Muscle RelaxationCentral and peripheral effectsEffective in various animal models
Antipyretic ActivityUnknownDemonstrated efficacy in fever reduction

特性

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQXAZJUVVPCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC2CCC(C1)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valtropine
Reactant of Route 2
Reactant of Route 2
Valtropine
Reactant of Route 3
Reactant of Route 3
Valtropine
Reactant of Route 4
Reactant of Route 4
Valtropine
Reactant of Route 5
Reactant of Route 5
Valtropine
Reactant of Route 6
Reactant of Route 6
Valtropine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。